Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate
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Overview
Description
Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate is a complex organic compound with the molecular formula C26H24N4O6. It is known for its unique structure, which includes a benzoyl group, a pyridinylamino group, and an isophthalate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate typically involves multiple steps. One common method includes the reaction of diethyl isophthalate with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 1-benzoyl-2-oxo-2-(3-pyridinylamino)acetaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and pyridinylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-{2-[1-benzoyl-2-oxo-2-(4-pyridinylamino)ethylidene]hydrazino}isophthalate
- Diethyl 5-{2-[1-benzoyl-2-oxo-2-(2-pyridinylamino)ethylidene]hydrazino}isophthalate
- Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-quinolinylamino)ethylidene]hydrazino}isophthalate
Uniqueness
Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate is unique due to its specific substitution pattern and the presence of both benzoyl and pyridinylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H24N4O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
diethyl 5-[[(Z)-1-hydroxy-3-oxo-1-phenyl-3-(pyridin-3-ylamino)prop-1-en-2-yl]diazenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H24N4O6/c1-3-35-25(33)18-13-19(26(34)36-4-2)15-21(14-18)29-30-22(23(31)17-9-6-5-7-10-17)24(32)28-20-11-8-12-27-16-20/h5-16,31H,3-4H2,1-2H3,(H,28,32)/b23-22-,30-29? |
InChI Key |
IAOYXSMEHIOFIM-OYFYKKLISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC(=C1)N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)NC3=CN=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)NC3=CN=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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